molecular formula C10H10ClN3S B14609067 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- CAS No. 57295-56-4

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)-

Cat. No.: B14609067
CAS No.: 57295-56-4
M. Wt: 239.73 g/mol
InChI Key: MCLIGBRGMPZLAW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorophenyl group, a methyl group, and a methylthio group. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- typically involves multi-step synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it can inhibit the enzyme aromatase, which is involved in estrogen biosynthesis, making it a potential anticancer agent. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-1-methyl-5-(methylthio)- can be compared with other triazole derivatives such as:

Properties

CAS No.

57295-56-4

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3S/c1-14-10(15-2)12-9(13-14)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

MCLIGBRGMPZLAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

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